

# Theophylline EP Impurity C: A Comprehensive Technical Profile

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## Compound of Interest

Compound Name: *Theophylline EP impurity C*

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This technical guide provides an in-depth overview of **Theophylline EP Impurity C**, a specified impurity in the European Pharmacopoeia (EP) monograph for Theophylline. This document details its chemical identity, quantitative limits as per regulatory standards, and the analytical methodology for its detection and quantification.

## Chemical Identity and Structure

**Theophylline EP Impurity C** is a substance related to the active pharmaceutical ingredient Theophylline. Its presence in Theophylline drug substances must be monitored and controlled to ensure the safety and efficacy of the final medicinal product.

Chemical Name (IUPAC): N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide<sup>[1]</sup>

Synonyms: Theophylline USP Related Compound C, Caffeine EP Impurity B<sup>[2][3]</sup>

CAS Number: 7597-60-6

Molecular Formula: C<sub>7</sub>H<sub>10</sub>N<sub>4</sub>O<sub>3</sub>

Molecular Weight: 198.18 g/mol

The chemical structure of **Theophylline EP Impurity C** is presented below:

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Caption: Chemical structure of **Theophylline EP Impurity C**.

## Quantitative Data: Pharmacopoeial Limits

The acceptance criteria for **Theophylline EP Impurity C** are defined in the European Pharmacopoeia monograph for Theophylline. The limits for related substances are determined using a liquid chromatography (HPLC) method.

Impurity Name	Pharmacopoeia	Acceptance Criterion
Theophylline EP Impurity C	European Pharmacopoeia	≤ 0.1%

Table 1: Acceptance Criterion for **Theophylline EP Impurity C** in Theophylline according to the European Pharmacopoeia.<sup>[4]</sup>

## Experimental Protocol: Determination of Theophylline EP Impurity C

The following is a detailed experimental protocol for the analysis of Theophylline related substances, including Impurity C, as outlined in the European Pharmacopoeia.<sup>[4]</sup>

## Analytical Technique

High-Performance Liquid Chromatography (HPLC) is the specified method for the determination of **Theophylline EP Impurity C**.

## Chromatographic Conditions

Parameter	Specification
Column	
Size	$l = 0.25\text{ m}$ , $\varnothing = 4.0\text{ mm}$
Stationary Phase	Octadecylsilyl silica gel for chromatography R (7 $\mu\text{m}$ )
Mobile Phase	
Composition	A mixture of 7 volumes of acetonitrile for chromatography R and 93 volumes of a 1.36 g/L solution of sodium acetate R containing 5.0 mL/L of glacial acetic acid R.
Flow Rate	2.0 mL/min
Detection	Spectrophotometer at 272 nm
Injection Volume	20 $\mu\text{L}$
Run Time	3.5 times the retention time of theophylline

Table 2: HPLC Chromatographic Conditions.[\[4\]](#)

## Solution Preparation

- Test Solution: Dissolve 40.0 mg of the Theophylline substance to be examined in the mobile phase and dilute to 20.0 mL with the mobile phase.[\[4\]](#)
- Reference Solution (a): Dilute 1.0 mL of the test solution to 100.0 mL with the mobile phase. Dilute 1.0 mL of this solution to 10.0 mL with the mobile phase. This solution corresponds to a concentration of 0.1%.[\[4\]](#)
- Reference Solution (b) (for System Suitability): Dissolve 10 mg of theobromine R in the mobile phase, add 5 mL of the test solution and dilute to 100 mL with the mobile phase. Dilute 5 mL of this solution to 50 mL with the mobile phase.[\[4\]](#)

## System Suitability

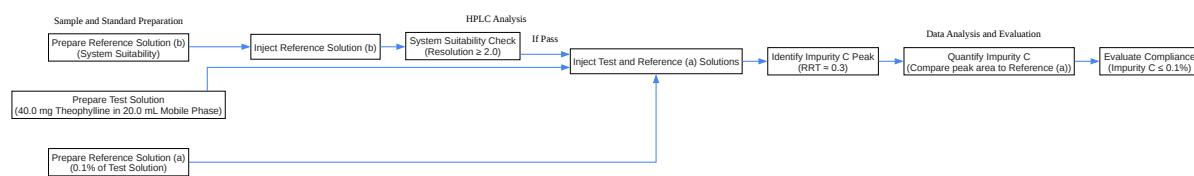
The system suitability is assessed using Reference Solution (b). The resolution between the peaks due to theobromine and theophylline must be a minimum of 2.0.[4]

## Impurity Identification and Quantification

The relative retention time of Impurity C with reference to theophylline (retention time = about 6 min) is approximately 0.3.[4] The area of the peak corresponding to Impurity C in the chromatogram of the test solution is compared to the area of the principal peak in the chromatogram of Reference Solution (a) to determine compliance with the acceptance criterion.

## Workflow and Logical Relationships

The following diagram illustrates the analytical workflow for the identification and quantification of **Theophylline EP Impurity C**.



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